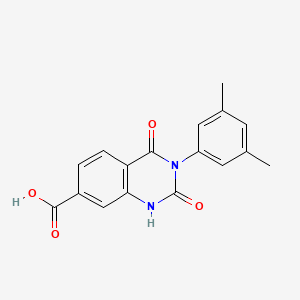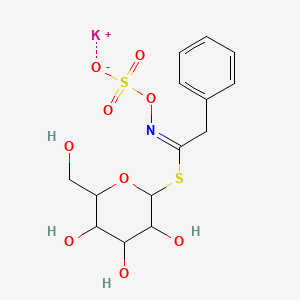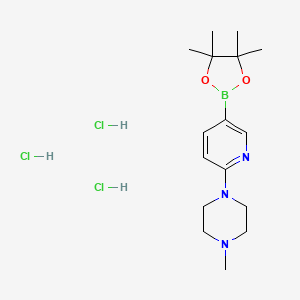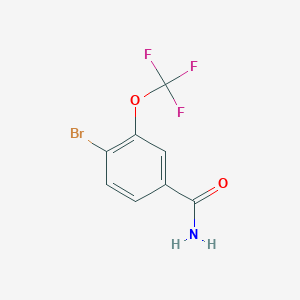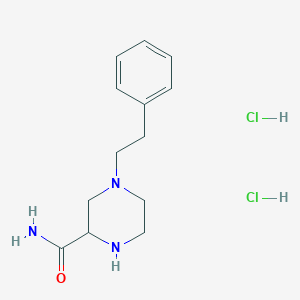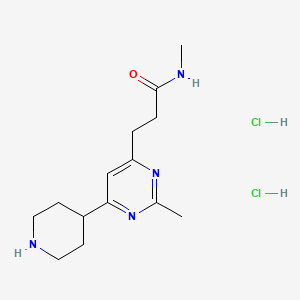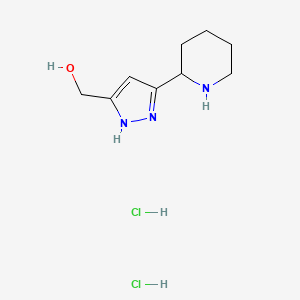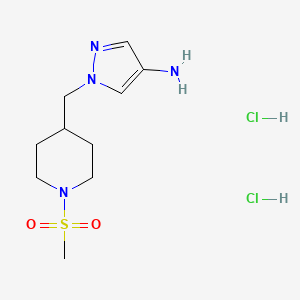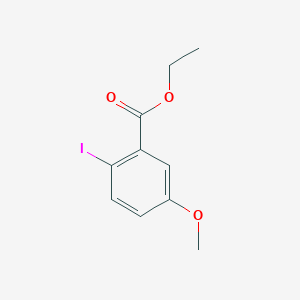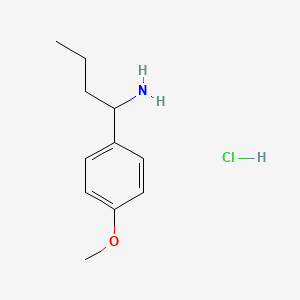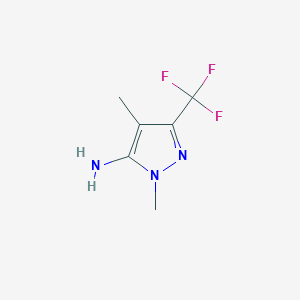
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its CAS registry number, which is a unique identifier for chemical substances.
Synthesis Analysis
The synthesis of a compound involves a detailed examination of the methods used to create it. This could involve multi-step organic reactions, with each step requiring specific reagents and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).科学的研究の応用
3. Preparation of Pyroxasulfone and Fenoxasulfone
- Application Summary : This research focuses on the preparation of pyroxasulfone and fenoxasulfone, which are used as herbicides for controlling annual grasses and some broad-leaved weeds in crops like maize, soy beans, wheat, and others .
- Methods of Application : The process involves a bromination reaction of a benzylic position without light irradiation, followed by thionation reaction, which substitutes the bromine atom . After the protecting group is removed, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position .
- Results or Outcomes : The method provides a straightforward route to the preparation of pyroxasulfone and fenoxasulfone . These compounds have excellent herbicidal activity against grass and broadleaf weeds at lower application rates compared with other commercial herbicides .
4. Synthesis of Trifluoromethyl-1,2,4-triazoles
- Application Summary : This research presents a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
- Results or Outcomes : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
5. Preparation of Pyroxasulfone and Fenoxasulfone
- Application Summary : This research focuses on the preparation of pyroxasulfone and fenoxasulfone, which are used as herbicides for controlling annual grasses and some broad-leaved weeds in crops like maize, soy beans, wheat and other crops .
- Methods of Application : The process involves a bromination reaction of a benzylic position without light irradiation, followed by thionation reaction, which substitutes the bromine atom . After the protecting group is removed, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position .
- Results or Outcomes : The method provides a straightforward route to the preparation of pyroxasulfone and fenoxasulfone . These compounds have excellent herbicidal activity against grass and broadleaf weeds at lower application rates compared with other commercial herbicides .
6. Synthesis of Trifluoromethyl-1,2,4-triazoles
- Application Summary : This research presents a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . These compounds have found extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
- Methods of Application : The method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability .
- Results or Outcomes : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields . It offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
将来の方向性
This could involve a discussion of potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
特性
IUPAC Name |
2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)11-12(2)5(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFNOIUGQYYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)
![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)
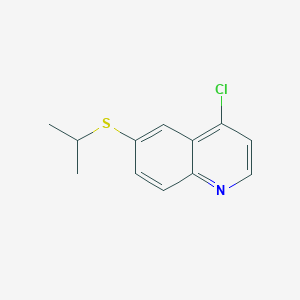
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)
